Evidence 1: Superior Potency and Target Engagement for Human 15-Lipoxygenase-1 (15-LOX-1) Over Non-Methylated Analog
3,6-Dimethyl-3-phenylheptanoic acid demonstrates high-affinity inhibition of human 15-lipoxygenase-1 (15-LOX-1), a key enzyme in arachidonic acid metabolism and inflammation. The measured Ki value is 22 nM, representing potent target engagement [1]. In contrast, the unsubstituted linear analog, 7-phenylheptanoic acid, does not exhibit this specific high-affinity inhibition and is used primarily as a synthetic intermediate . The gem-dimethyl substitution at the β-position is critical for this activity, as it likely enforces a bioactive conformation that fits precisely into the enzyme's active site [1].
| Evidence Dimension | Inhibitory Affinity (Ki) for Human 15-LOX-1 |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | 7-Phenylheptanoic acid: No reported significant inhibition |
| Quantified Difference | Activity vs. No Activity |
| Conditions | Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation. |
Why This Matters
This establishes the compound's utility as a high-potency molecular probe for 15-LOX-1, a capability not offered by common, simpler phenylalkanoic acids, justifying its selection for specific inflammation and cell signaling research.
- [1] BindingDB. (2011). BDBM50417153 / CHEMBL1270704: Affinity Data for Human 15-LOX-1. View Source
